Cas no 2138411-35-3 (1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine)

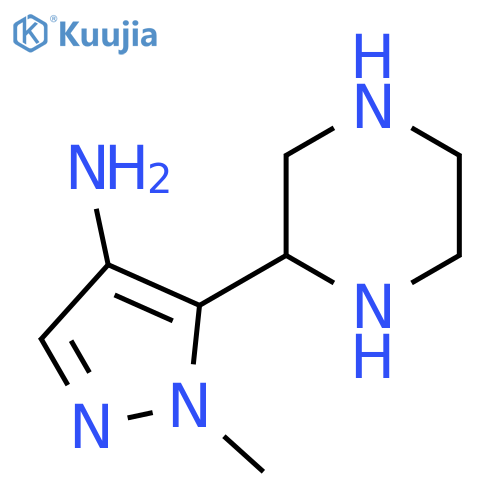

2138411-35-3 structure

商品名:1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 2138411-35-3

- 1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine

- EN300-737544

-

- インチ: 1S/C8H15N5/c1-13-8(6(9)4-12-13)7-5-10-2-3-11-7/h4,7,10-11H,2-3,5,9H2,1H3

- InChIKey: XMKBPKBVDLELSJ-UHFFFAOYSA-N

- ほほえんだ: N1CCNCC1C1=C(C=NN1C)N

計算された属性

- せいみつぶんしりょう: 181.13274550g/mol

- どういたいしつりょう: 181.13274550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.9Ų

- 疎水性パラメータ計算基準値(XlogP): -1.7

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-737544-1.0g |

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine |

2138411-35-3 | 95.0% | 1.0g |

$1214.0 | 2025-03-11 | |

| Enamine | EN300-737544-0.05g |

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine |

2138411-35-3 | 95.0% | 0.05g |

$1020.0 | 2025-03-11 | |

| Enamine | EN300-737544-0.5g |

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine |

2138411-35-3 | 95.0% | 0.5g |

$1165.0 | 2025-03-11 | |

| Enamine | EN300-737544-2.5g |

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine |

2138411-35-3 | 95.0% | 2.5g |

$2379.0 | 2025-03-11 | |

| Enamine | EN300-737544-10.0g |

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine |

2138411-35-3 | 95.0% | 10.0g |

$5221.0 | 2025-03-11 | |

| Enamine | EN300-737544-0.1g |

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine |

2138411-35-3 | 95.0% | 0.1g |

$1068.0 | 2025-03-11 | |

| Enamine | EN300-737544-0.25g |

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine |

2138411-35-3 | 95.0% | 0.25g |

$1117.0 | 2025-03-11 | |

| Enamine | EN300-737544-5.0g |

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine |

2138411-35-3 | 95.0% | 5.0g |

$3520.0 | 2025-03-11 |

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

2138411-35-3 (1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬